molecular formula C9H9ClO4S B13256059 2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride

2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride

Cat. No.: B13256059
M. Wt: 248.68 g/mol
InChI Key: QKMASCWCGLOREP-UHFFFAOYSA-N
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Description

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzodioxin ring fused with a methanesulfonyl chloride group, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can be further modified to obtain the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE.

Chemical Reactions Analysis

Types of Reactions

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE undergoes various chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction: Can participate in oxidation-reduction reactions under specific conditions.

    Coupling Reactions: Used in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Nucleophiles: Alkyl and aryl halides in the presence of bases like N,N-dimethylformamide and lithium hydride.

    Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions include various sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE is unique due to its specific sulfonyl chloride group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in medicinal chemistry highlight its importance in scientific research and industrial applications.

Properties

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride

InChI

InChI=1S/C9H9ClO4S/c10-15(11,12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2

InChI Key

QKMASCWCGLOREP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CS(=O)(=O)Cl

Origin of Product

United States

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